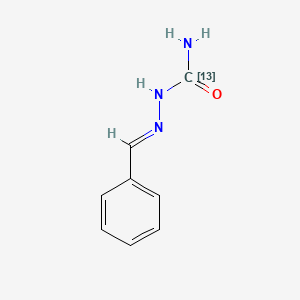
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is a coordination compound with the molecular formula C48H48CoN8 and a molecular weight of 795.88 . It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties. This compound is characterized by the presence of four tert-butyl groups attached to the phthalocyanine ring, which enhances its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) typically involves the reaction of cobalt salts with tetra-tert-butylphthalocyanine ligands under controlled conditions. One common method includes the use of cobalt(II) chloride and tetra-tert-butylphthalocyanine in a solvent such as dimethylformamide (DMF) or chloroform. The reaction is usually carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species .
Aplicaciones Científicas De Investigación
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center can undergo redox reactions, which are crucial for its catalytic activity. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)NICKEL(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)COPPER(II)
Uniqueness
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is unique due to its specific electronic properties and stability conferred by the cobalt center and the tetra-tert-butylphthalocyanine ligand. Compared to its iron, nickel, and copper counterparts, the cobalt complex exhibits distinct redox behavior and catalytic activity, making it suitable for specific applications in catalysis and materials science .
Propiedades
Número CAS |
129551-41-3 |
|---|---|
Fórmula molecular |
C48H48CoN8 |
Peso molecular |
795.88 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


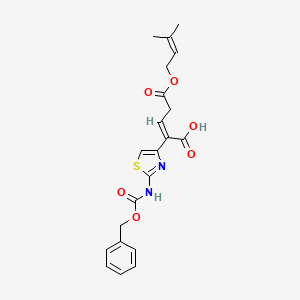
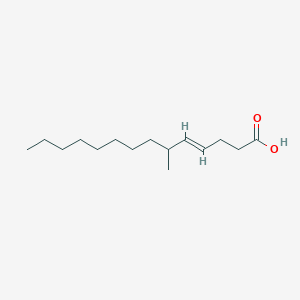
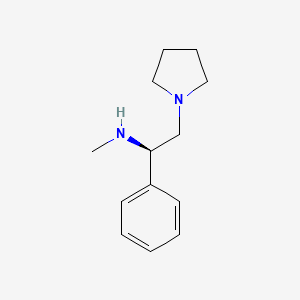
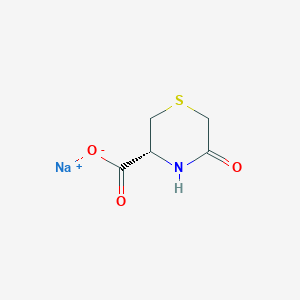
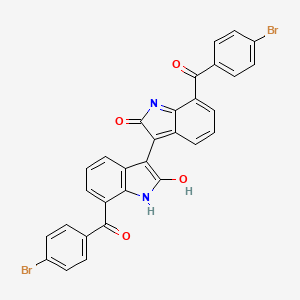
![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

